3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
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Overview
Description
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a formyl group, a hydroxy group, and a carboxamide group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide: Lacks the formyl group, which may affect its reactivity and biological activity.
3’-Formyl-4’-methoxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.
Uniqueness
3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both formyl and hydroxy groups on the biphenyl backbone
Properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJHHNUDSZLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685292 |
Source
|
Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093118-91-2 |
Source
|
Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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